Cas no 2228882-55-9 (5-2-(1H-pyrazol-1-yl)ethyl-1,3-oxazol-2-amine)

5-2-(1H-Pyrazol-1-yl)ethyl-1,3-oxazol-2-amine is a heterocyclic compound featuring both pyrazole and oxazole moieties, offering versatile reactivity for pharmaceutical and agrochemical applications. Its structure combines a 1,3-oxazol-2-amine core with a pyrazole-substituted ethyl side chain, enabling selective functionalization and potential biological activity. This compound is particularly valuable as a building block in medicinal chemistry, where its dual heterocyclic framework may enhance binding affinity or modulate pharmacokinetic properties. The presence of the amine group allows for further derivatization, facilitating the synthesis of targeted analogs. Its stability and synthetic accessibility make it a practical intermediate for research in drug discovery and development.
5-2-(1H-pyrazol-1-yl)ethyl-1,3-oxazol-2-amine structure
2228882-55-9 structure
Product name:5-2-(1H-pyrazol-1-yl)ethyl-1,3-oxazol-2-amine
CAS No:2228882-55-9
MF:C8H10N4O
Molecular Weight:178.191200733185
CID:6610030
PubChem ID:165849825

5-2-(1H-pyrazol-1-yl)ethyl-1,3-oxazol-2-amine 化学的及び物理的性質

名前と識別子

    • 5-2-(1H-pyrazol-1-yl)ethyl-1,3-oxazol-2-amine
    • 5-[2-(1H-pyrazol-1-yl)ethyl]-1,3-oxazol-2-amine
    • 2228882-55-9
    • EN300-1729839
    • インチ: 1S/C8H10N4O/c9-8-10-6-7(13-8)2-5-12-4-1-3-11-12/h1,3-4,6H,2,5H2,(H2,9,10)
    • InChIKey: XEDCRYCTUMTNCH-UHFFFAOYSA-N
    • SMILES: O1C(N)=NC=C1CCN1C=CC=N1

計算された属性

  • 精确分子量: 178.08546096g/mol
  • 同位素质量: 178.08546096g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 166
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.2
  • トポロジー分子極性表面積: 69.9Ų

5-2-(1H-pyrazol-1-yl)ethyl-1,3-oxazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1729839-0.1g
5-[2-(1H-pyrazol-1-yl)ethyl]-1,3-oxazol-2-amine
2228882-55-9
0.1g
$1031.0 2023-09-20
Enamine
EN300-1729839-10.0g
5-[2-(1H-pyrazol-1-yl)ethyl]-1,3-oxazol-2-amine
2228882-55-9
10g
$5037.0 2023-05-27
Enamine
EN300-1729839-0.5g
5-[2-(1H-pyrazol-1-yl)ethyl]-1,3-oxazol-2-amine
2228882-55-9
0.5g
$1124.0 2023-09-20
Enamine
EN300-1729839-2.5g
5-[2-(1H-pyrazol-1-yl)ethyl]-1,3-oxazol-2-amine
2228882-55-9
2.5g
$2295.0 2023-09-20
Enamine
EN300-1729839-1g
5-[2-(1H-pyrazol-1-yl)ethyl]-1,3-oxazol-2-amine
2228882-55-9
1g
$1172.0 2023-09-20
Enamine
EN300-1729839-0.25g
5-[2-(1H-pyrazol-1-yl)ethyl]-1,3-oxazol-2-amine
2228882-55-9
0.25g
$1078.0 2023-09-20
Enamine
EN300-1729839-1.0g
5-[2-(1H-pyrazol-1-yl)ethyl]-1,3-oxazol-2-amine
2228882-55-9
1g
$1172.0 2023-05-27
Enamine
EN300-1729839-0.05g
5-[2-(1H-pyrazol-1-yl)ethyl]-1,3-oxazol-2-amine
2228882-55-9
0.05g
$983.0 2023-09-20
Enamine
EN300-1729839-5.0g
5-[2-(1H-pyrazol-1-yl)ethyl]-1,3-oxazol-2-amine
2228882-55-9
5g
$3396.0 2023-05-27
Enamine
EN300-1729839-5g
5-[2-(1H-pyrazol-1-yl)ethyl]-1,3-oxazol-2-amine
2228882-55-9
5g
$3396.0 2023-09-20

5-2-(1H-pyrazol-1-yl)ethyl-1,3-oxazol-2-amine 関連文献

5-2-(1H-pyrazol-1-yl)ethyl-1,3-oxazol-2-amineに関する追加情報

5-2-(1H-pyrazol-1-yl)ethyl-1,3-oxazol-2-amine: A Comprehensive Overview

The compound with CAS No. 2228882-55-9, known as 5-2-(1H-pyrazol-1-yl)ethyl-1,3-oxazol-2-amine, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential bioactivity. This compound is a derivative of the 1,3-oxazole class, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of a pyrazole moiety further enhances its chemical complexity and functional diversity.

5-2-(1H-pyrazol-1-yl)ethyl is a key structural component of this compound, contributing to its ability to engage in hydrogen bonding and π-interactions. These properties are crucial for its potential application as a ligand in drug design or as a building block in advanced organic synthesis. Recent studies have highlighted the importance of such heterocyclic systems in modulating the pharmacokinetic profiles of bioactive molecules.

The synthesis of 5-2-(1H-pyrazol-1-yl)ethyl derivatives has been explored through various methodologies, including nucleophilic substitution and cyclization reactions. Researchers have demonstrated that the strategic placement of functional groups can significantly influence the compound's stability and reactivity. For instance, the introduction of electron-withdrawing groups on the pyrazole ring has been shown to enhance the compound's ability to act as a Lewis acid receptor.

In terms of biological activity, 5-(pyrazolyl)ethyl oxazole derivatives have exhibited promising results in preliminary assays targeting enzyme inhibition and receptor modulation. A study published in 2023 revealed that this compound demonstrates moderate inhibitory activity against certain kinases, suggesting its potential role in anti-cancer drug development. Furthermore, its ability to penetrate cellular membranes efficiently makes it a candidate for drug delivery systems.

From an environmental perspective, the degradation pathways of 5-(pyrazolyl)ethyl oxazole derivatives have been investigated under various conditions. Results indicate that these compounds exhibit moderate persistence in aqueous environments, raising questions about their long-term ecological impact. However, further research is required to fully understand their environmental fate and toxicity.

Looking ahead, the development of novel analogs based on 5-(pyrazolyl)ethyl oxazole frameworks holds great promise for advancing medicinal chemistry. By leveraging computational modeling techniques such as molecular docking and quantum mechanics, researchers can design more potent and selective derivatives tailored to specific therapeutic targets.

In conclusion, 5-(pyrazolyl)ethyl oxazole derivatives represent a fascinating area of study with diverse applications across chemistry and biology. As research continues to uncover their full potential, this class of compounds is poised to make significant contributions to both academic and industrial advancements.

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